An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl p-Toluenesulfonate
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroethyl p-toluenesulfonate (also known as 2-chloroethyl tosylate). This compound is a valuable bifunctional reagent in organic synthesis, frequently utilized as an intermediate in the production of pharmaceuticals and other fine chemicals. This document details established synthetic protocols, outlines key reaction parameters, and presents a thorough summary of its physicochemical and spectroscopic properties. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful preparation and identification of this important compound.
Synthesis of 2-Chloroethyl p-Toluenesulfonate
The most common and effective method for the synthesis of 2-chloroethyl p-toluenesulfonate is the tosylation of 2-chloroethanol. This reaction involves the treatment of 2-chloroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which acts as both a solvent and a scavenger for the hydrochloric acid byproduct. Dichloromethane (DCM) is often used as a co-solvent.[1][2] The reaction is generally performed at a low temperature initially (0 °C) and then allowed to proceed at room temperature.[1][2][3]
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of 2-chloroethyl p-toluenesulfonate.
Experimental Protocol
This section details a common laboratory-scale procedure for the synthesis of 2-chloroethyl p-toluenesulfonate.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Chloroethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride (1.2-1.5 equivalents) in dichloromethane and pyridine (used as a base) at 0 °C using an ice bath.[1][3]
-
Slowly add 2-chloroethanol (1 equivalent) to the stirred solution, ensuring the temperature remains low.[1][2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-15 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
Upon completion, the reaction mixture is transferred to a separatory funnel and washed with water.[1][3]
-
The organic layer is then washed with dilute hydrochloric acid to remove excess pyridine, followed by another wash with water.[1][2]
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][3]
-
The final product, 2-chloroethyl p-toluenesulfonate, is typically obtained as a clear, colorless to pale yellow liquid or syrup.[1][4][5]
Reagent Quantities and Yield
The following table summarizes typical reagent quantities used in the synthesis.
| Reagent | Molar Ratio (to 2-Chloroethanol) | Typical Quantity (Example) | Reference |
| 2-Chloroethanol | 1.0 | 8.6 g | [2] |
| p-Toluenesulfonyl Chloride | ~1.2 | 20.5 g | [2] |
| Pyridine | Varies | 50 mL | [2] |
| Dichloromethane | Solvent | 180 mL | [1] |
| Product Yield | Up to 100% | [1] |
Characterization of 2-Chloroethyl p-Toluenesulfonate
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.
Caption: Workflow for the characterization of 2-chloroethyl p-toluenesulfonate.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-chloroethyl p-toluenesulfonate.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO₃S | [4][6][7] |
| Molecular Weight | 234.7 g/mol | [1][4][7] |
| Appearance | Clear colorless to yellow liquid/syrup | [1][4][5] |
| Melting Point | 157-161 °C | [4][6][8] |
| Boiling Point | 153 °C at 0.3 mmHg | [4][6][7][8] |
| Density | 1.294 g/mL at 25 °C | [4][6][7][8] |
| Refractive Index (n20/D) | 1.529 | [4][6][7] |
| Solubility | Soluble in benzene; slightly soluble in chloroform and methanol; insoluble in water. | [4] |
| CAS Number | 80-41-1 | [4][6][7][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of the molecule.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 7.81 | Doublet | 2H | Aromatic H (meta to CH₃) | 8.3 | [1] |
| 7.37 | Doublet | 2H | Aromatic H (ortho to CH₃) | 8.3 | [1] |
| 4.23 | Triplet | 2H | O-CH₂ | 5.9 | [1] |
| 3.66 | Triplet | 2H | CH₂-Cl | 5.9 | [1] |
| 2.46 | Singlet | 3H | Ar-CH₃ | - | [1] |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[9]
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-S |
| ~134 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (ortho to CH₃) |
| ~128 | Aromatic CH (meta to CH₃) |
| ~69 | O-CH₂ |
| ~42 | CH₂-Cl |
| ~22 | Ar-CH₃ |
Note: Specific peak assignments for ¹³C NMR can vary slightly depending on the solvent and instrument.
The IR spectrum helps to identify the functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3000-2850 | C-H stretch | Alkyl and Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1360, ~1175 | S=O stretch | Sulfonate Ester |
| ~1100-1000 | C-O stretch | Ester |
| ~750-650 | C-Cl stretch | Alkyl Halide |
Safety Information
2-Chloroethyl p-toluenesulfonate is classified as a harmful and toxic substance.[4][6] It is harmful if swallowed and can cause irritation to the eyes and skin.[4][6] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood.[4]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-chloroethyl p-toluenesulfonate. The tosylation of 2-chloroethanol is a reliable and high-yielding synthetic route. The physicochemical and spectroscopic data presented here serve as a valuable reference for the identification and quality control of the synthesized product. Adherence to the described protocols and safety precautions will enable researchers and professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. Synthesis routes of 2-Chloroethyl p-toluenesulfonate [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloroethyl p-toluenesulfonate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. p-トルエンスルホン酸2-クロロエチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-CHLOROETHYL P-TOLUENESULFONATE CAS#: 80-41-1 [m.chemicalbook.com]
- 9. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) 13C NMR [m.chemicalbook.com]
- 10. 2-CHLOROETHYL P-TOLUENESULFONATE(80-41-1) IR Spectrum [chemicalbook.com]
